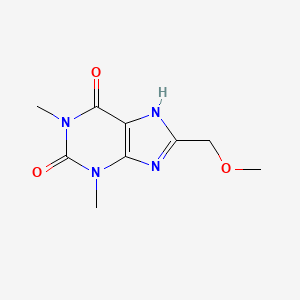![molecular formula C11H12N2O3 B11882350 Methyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11882350.png)
Methyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(6-Metoximetil-imidazo[1,2-a]piridin-3-il)acetato de metilo es un compuesto químico que pertenece a la familia de las imidazo[1,2-a]piridinas. Este compuesto se caracteriza por su estructura única, que incluye un grupo metoxi unido al anillo imidazo[1,2-a]piridina. Ha generado interés en diversos campos de la investigación científica debido a sus posibles actividades biológicas y aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(6-Metoximetil-imidazo[1,2-a]piridin-3-il)acetato de metilo generalmente implica reacciones de condensación de múltiples componentes. Un método efectivo es la condensación de 2-aminopiridinas con arilglioxales y ácido de Meldrum . Este método es ventajoso debido a su simplicidad y alto rendimiento. Las condiciones de reacción a menudo involucran calentar los reactivos en un solvente adecuado, como etanol o metanol, bajo condiciones de reflujo.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y la optimización de las condiciones de reacción pueden mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
El 2-(6-Metoximetil-imidazo[1,2-a]piridin-3-il)acetato de metilo sufre diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar utilizando agentes oxidantes comunes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el grupo metoxi u otros sitios reactivos en el anillo imidazo[1,2-a]piridina.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como el hidróxido de sodio.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El 2-(6-Metoximetil-imidazo[1,2-a]piridin-3-il)acetato de metilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como ligando en la química de coordinación.
Biología: El compuesto ha mostrado potencial como agente antimicrobiano y anticancerígeno.
Medicina: La investigación ha indicado su posible uso en el desarrollo de nuevos agentes terapéuticos para diversas enfermedades, incluido el cáncer y las enfermedades infecciosas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la síntesis de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción del 2-(6-Metoximetil-imidazo[1,2-a]piridin-3-il)acetato de metilo implica su interacción con dianas moleculares específicas. Por ejemplo, se ha demostrado que inhibe ciertas enzimas y receptores involucrados en las vías de la enfermedad . La estructura del compuesto le permite unirse eficazmente a estas dianas, modulando así su actividad y ejerciendo sus efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
Zolpidem: Un conocido derivado de imidazo[1,2-a]piridina que se utiliza como sedante.
Alpidem: Otro derivado de imidazo[1,2-a]piridina con propiedades ansiolíticas.
Singularidad
El 2-(6-Metoximetil-imidazo[1,2-a]piridin-3-il)acetato de metilo es único debido a su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas. A diferencia de otros compuestos similares, tiene un grupo metoxi que puede participar en diversas reacciones químicas, lo que lo convierte en un intermedio versátil en la química sintética.
Propiedades
Fórmula molecular |
C11H12N2O3 |
|---|---|
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
methyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate |
InChI |
InChI=1S/C11H12N2O3/c1-15-9-3-4-10-12-6-8(13(10)7-9)5-11(14)16-2/h3-4,6-7H,5H2,1-2H3 |
Clave InChI |
ONBZICDDWPUDFR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN2C(=NC=C2CC(=O)OC)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















